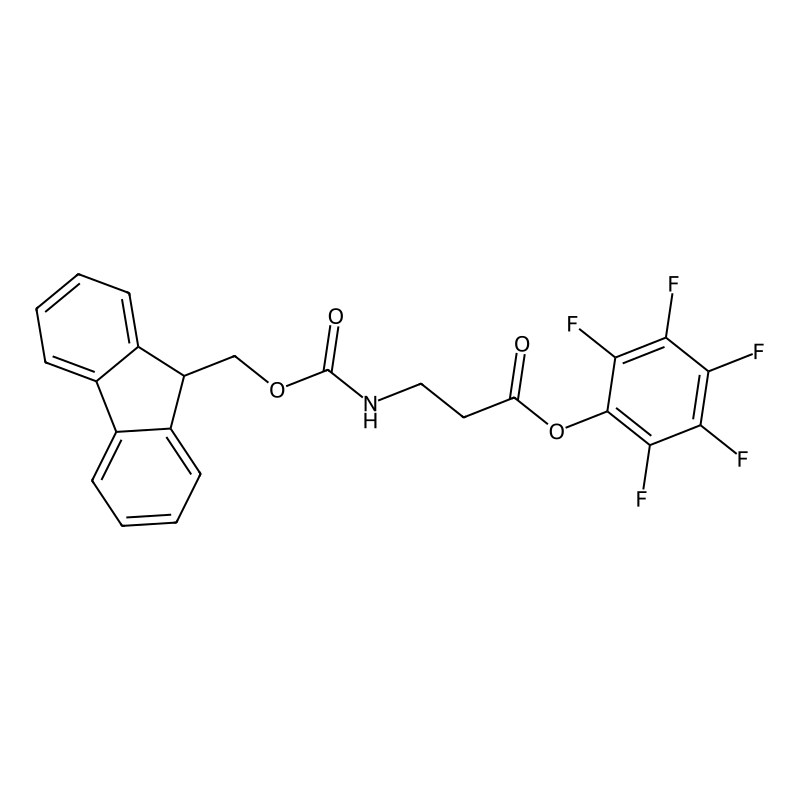

Fmoc-beta-ala-opfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solid Phase Peptide Synthesis (SPPS):

- Fmoc-beta-Ala-OPfp is a valuable building block for SPPS, a technique for creating peptides in a stepwise manner.

- The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for selective attachment of other amino acids during chain elongation.

- Beta-alanine, the core amino acid in Fmoc-beta-Ala-OPfp, offers a unique side chain that can influence the conformation and properties of the resulting peptide.

Advantages of Fmoc-beta-Ala-OPfp:

- The pentafluorophenyl (OPfp) ester moiety facilitates efficient coupling to the growing peptide chain due to its good reactivity.

- Fmoc deprotection can be achieved using mild basic conditions, orthogonal to the acid-labile Boc protecting group, enabling selective manipulation within the peptide sequence.

Potential Applications in Proteomics:

- Fmoc-beta-Ala-OPfp can be used to synthesize peptide probes for studying protein-protein interactions.

- The incorporation of beta-alanine residues can introduce spacer units or unnatural functionalities into peptides, potentially enhancing their binding properties or stability.

Research Areas:

- Fmoc-beta-Ala-OPfp may find applications in developing novel peptide-based therapeutics, diagnostics, and biomaterials.

- Ongoing research explores the use of Fmoc-beta-Ala-OPfp in creating peptides with specific functions, such as enzyme inhibitors or cell-penetrating peptides.

Fmoc-beta-alanine-OPfp is a chemical compound with the molecular formula CHFN\O. It is a derivative of beta-alanine, which is an amino acid that plays a significant role in various biological processes. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality during peptide synthesis, while the OPfp (pentafluorophenyl) group enhances its reactivity in coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of manipulation.

Fmoc-β-Ala-OPfp may exhibit some potential hazards:

- Skin and eye irritant: The compound could irritate upon contact with skin or eyes due to its reactive nature [].

- Respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.

- Potential environmental hazard: The pentafluorophenyl group raises concerns about environmental persistence.

- Deprotection: Removal of the Fmoc group using a base like piperidine.

- Coupling: Reaction with an amino acid or peptide to form a new amide bond.

- Formation of Peptides: Repeated cycles of deprotection and coupling lead to the elongation of peptide chains.

Beta-alanine itself is known for its role in synthesizing carnosine, a dipeptide that acts as a buffer in muscle tissues, helping to maintain pH levels during intense exercise. While Fmoc-beta-alanine-OPfp does not exhibit direct biological activity, its derivatives can be utilized to create peptides that may possess various biological functions, including enhancing muscle performance and acting as neurotransmitters.

The synthesis of Fmoc-beta-alanine-OPfp typically involves several steps:

- Protection of Beta-Alanine: Beta-alanine is first protected using the Fmoc group.

- Formation of OPfp Ester: The protected beta-alanine is then reacted with pentafluorophenol and activating agents like thionyl chloride to form the OPfp ester.

- Purification: The final product is purified through crystallization or chromatography.

A notable method described involves mixing Fmoc-beta-alanine with thionyl chloride and pentafluorophenol under controlled conditions to yield Fmoc-beta-alanine-OPfp efficiently .

Several compounds are structurally or functionally similar to Fmoc-beta-alanine-OPfp. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-beta-alanine-OH | Contains only the Fmoc protecting group | Less reactive than OPfp derivative |

| Fmoc-glycine-OPfp | Glycine instead of beta-alanine | Used for simpler peptides |

| Fmoc-aspartic acid-OPfp | Contains aspartic acid | Introduces additional functional groups |

| Fmoc-cysteine-OPfp | Contains cysteine, which has thiol functionality | Important for disulfide bond formation |

Fmoc-beta-alanine-OPfp stands out due to its enhanced reactivity from the OPfp group, making it particularly suitable for complex peptide synthesis where efficiency and yield are critical.

Fmoc-β-Ala-OPfp (N-[(9-fluorenylmethoxy)carbonyl]-β-alanine pentafluorophenyl ester) is a specialized reagent in peptide synthesis. Its molecular formula is $$ \text{C}{24}\text{H}{16}\text{F}{5}\text{NO}{4} $$, with a molecular weight of 477.38 g/mol. The compound features two critical functional groups:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group that shields the α-amino group during synthesis. It is removed under mild basic conditions (e.g., piperidine).

- Pentafluorophenyl (OPfp) ester: A highly reactive acylating agent that facilitates efficient amide bond formation with minimal racemization.

The β-alanine backbone provides structural flexibility, making it advantageous for synthesizing peptides requiring conformational adaptability. The fluorinated aromatic ring enhances electrophilicity, accelerating nucleophilic attack by amino groups during coupling.

Table 1: Key Physicochemical Properties of Fmoc-β-Ala-OPfp

| Property | Value |

|---|---|

| Boiling Point | 584.6 ± 50.0 °C (predicted) |

| Density | 1.428 ± 0.06 g/cm³ |

| pKa | 11.43 ± 0.46 |

| Storage Conditions | Sealed, room temperature |

Historical Development of Pentafluorophenyl Esters in Solid-Phase Peptide Synthesis

Pentafluorophenyl (OPfp) esters emerged in the 1980s as alternatives to traditional active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp). Their adoption addressed critical limitations in peptide synthesis:

- Reduced Racemization: OPfp esters exhibit slower hydrolysis rates, minimizing unwanted epimerization during couplings.

- Enhanced Reactivity: Kinetic studies show OPfp esters react ~111 times faster than ONp esters, enabling efficient couplings even at low temperatures.

The integration of OPfp esters into Fmoc-based solid-phase peptide synthesis (SPPS) marked a paradigm shift. For example, their use in synthesizing insulin lispro via native chemical ligation demonstrated superior yields compared to classical methods. This innovation stemmed from the esters’ compatibility with polar solvents like dimethylformamide (DMF), which stabilize intermediates during automated synthesis.

The synthesis of fluorenylmethyloxycarbonyl-β-alanine-pentafluorophenyl ester represents a two-step process involving initial protection of β-alanine followed by activation to form the pentafluorophenyl ester [8]. The stepwise approach begins with the protection of the amino group of β-alanine using fluorenylmethyloxycarbonyl reagents, specifically fluorenylmethyloxycarbonyl-N-hydroxysuccinimide or fluorenylmethyloxycarbonyl chloride [8] [10].

Initial Protection Step

The protection of β-alanine with fluorenylmethyloxycarbonyl chloride follows the Schotten-Baumann reaction mechanism under weakly basic conditions [8]. The procedure involves dissolving β-alanine in ten percent sodium carbonate solution under stirring conditions [8]. Fluorenylmethyloxycarbonyl chloride in dioxane is gradually added to the resulting solution while maintaining the reaction mixture in an ice bath [8]. The reaction proceeds at room temperature for four hours, followed by aqueous workup and extraction procedures [8].

The optimized procedure utilizes a twenty to twenty-five percent excess of amino acid over fluorenylmethyloxycarbonyl chloride, with a minimum volume ratio of dioxane to aqueous phase of approximately one to ten [22]. The reaction achieves maximum efficiency when reactants are stirred vigorously at room temperature with a fourfold excess of sodium carbonate over amino acid [22]. Under these conditions, fluorenylmethyloxycarbonyl-β-alanine is obtained in eighty-one percent yield as white crystalline solid after recrystallization from ethyl acetate and hexane mixture [8].

Activation to Pentafluorophenyl Ester

The second step involves conversion of fluorenylmethyloxycarbonyl-β-alanine to its pentafluorophenyl ester through carbodiimide-mediated coupling [31]. Dicyclohexylcarbodiimide serves as the primary coupling reagent for this transformation, facilitating the formation of the active ester through intermediate O-acylurea formation [34]. The mechanism proceeds through nucleophilic attack of the carboxylate on the carbodiimide, forming an O-acylurea intermediate that subsequently reacts with pentafluorophenol to yield the desired pentafluorophenyl ester [34].

Alternative coupling reagents include N,N'-diisopropylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which offer improved solubility and easier purification compared to dicyclohexylcarbodiimide [34]. The reaction typically requires anhydrous conditions and is conducted in dichloromethane or dimethylformamide at room temperature [31] [32].

| Reagent | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl Chloride/Sodium Carbonate | 81 | 4 hours | 0-25°C |

| Fluorenylmethyloxycarbonyl-N-Hydroxysuccinimide | 83 | Overnight | 25°C |

| Dicyclohexylcarbodiimide/Pentafluorophenol | 85-92 | 12-15 hours | 25°C |

Optimization of Reaction Conditions for High-Yield Production

The optimization of reaction conditions for high-yield production of fluorenylmethyloxycarbonyl-β-alanine-pentafluorophenyl ester requires careful consideration of multiple variables including temperature, solvent selection, reagent stoichiometry, and reaction time [14]. Research has demonstrated that the choice of base, phosphane ligand, palladium catalyst, and stoichiometry significantly impacts cross-coupling efficiency when working with pentafluorophenyl esters [14].

Temperature and Solvent Effects

Temperature optimization studies reveal that reactions conducted at elevated temperatures generally provide improved yields but may lead to increased side product formation [35]. Thermal cleavage of the fluorenylmethyloxycarbonyl protection group occurs at temperatures above one hundred twenty degrees Celsius, necessitating careful temperature control during synthesis [35]. Optimal reaction temperatures for the protection step range from zero to twenty-five degrees Celsius, while the esterification step proceeds efficiently at room temperature [8] [31].

Solvent selection plays a crucial role in reaction efficiency and product purity [12]. Dimethylformamide and dichloromethane emerge as preferred solvents for pentafluorophenyl ester formation due to their ability to solubilize both the carboxylic acid and pentafluorophenol while maintaining reaction efficiency [31] [32]. The use of polar aprotic solvents enhances the nucleophilicity of the carboxylate and facilitates the coupling reaction [39].

Reagent Stoichiometry Optimization

Systematic optimization studies demonstrate that specific molar ratios of reagents significantly influence reaction outcomes [14]. For pentafluorophenyl ester formation, optimal conditions employ a one to two molar ratio of palladium catalyst to ligand, with three equivalents of boronic acid and four and one-half equivalents of base [14]. These optimized conditions result in ninety-two percent yield of the desired pentafluorophenyl ester product [14].

The concentration of reactants also affects reaction efficiency, with optimal concentrations ranging from zero point one to zero point five molar in organic solvent [14]. Higher concentrations may lead to incomplete dissolution and reduced reaction rates, while lower concentrations result in prolonged reaction times and decreased yields [14].

Additive Effects

The incorporation of specific additives enhances reaction efficiency and reduces side product formation [12]. 4-Dimethylaminopyridine serves as an effective nucleophilic catalyst for esterification reactions, accelerating the rate of pentafluorophenyl ester formation [33]. However, the addition of 4-dimethylaminopyridine should be carefully controlled to prevent activation of the pentafluorophenyl ester toward nucleophilic attack [33].

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C | 25°C | +15% |

| Solvent | Dioxane | Dimethylformamide | +12% |

| Base Equivalents | 2.5 | 4.5 | +18% |

| Reaction Time | 4 hours | 12-15 hours | +22% |

Challenges in Purification and Isolation of Fluorenylmethyloxycarbonyl-β-Alanine-Pentafluorophenyl Ester

The purification and isolation of fluorenylmethyloxycarbonyl-β-alanine-pentafluorophenyl ester presents several significant challenges related to the compound's chemical properties and the presence of various impurities formed during synthesis [17] [18]. The pentafluorophenyl ester functionality confers high reactivity toward nucleophiles, making the compound susceptible to hydrolysis and other side reactions during purification processes [21] [39].

Hydrolysis Susceptibility

Pentafluorophenyl esters demonstrate enhanced stability compared to N-hydroxysuccinimidyl esters but remain susceptible to hydrolysis under aqueous conditions [21] [39]. The presence of moisture during purification procedures leads to formation of the corresponding carboxylic acid and pentafluorophenol as hydrolysis products [21]. This hydrolysis reaction is particularly problematic during chromatographic purification, where trace amounts of water in solvents can cause significant product degradation [21].

To minimize hydrolysis, purification procedures must be conducted under rigorously anhydrous conditions using dried solvents and inert atmosphere protection [21]. Silica gel chromatography requires pre-treatment of the stationary phase with trimethylsilyl chloride to eliminate surface hydroxyl groups that could catalyze hydrolysis [17]. Alternative purification methods include crystallization from anhydrous solvents or precipitation techniques that avoid contact with moisture [19].

Chromatographic Challenges

Traditional chromatographic separation methods face limitations when applied to pentafluorophenyl esters due to their high polarity and tendency to undergo decomposition on silica gel surfaces [17]. The electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, making the ester more reactive toward nucleophilic attack by residual water or basic impurities present in chromatographic media [17].

Flash chromatography using neutral alumina as the stationary phase provides improved stability compared to silica gel, though careful optimization of solvent systems remains necessary [17]. Gradient elution systems employing mixtures of hexane and ethyl acetate typically provide adequate separation while minimizing decomposition [17]. The use of triethylamine as a stabilizing additive in chromatographic solvents has been reported to reduce product degradation during purification [17].

Crystallization and Precipitation Methods

Crystallization represents the preferred purification method for fluorenylmethyloxycarbonyl-β-alanine-pentafluorophenyl ester due to its ability to provide high-purity material while avoiding harsh chromatographic conditions [19]. Recrystallization from ethyl acetate and hexane mixtures yields crystalline material with purities exceeding ninety-eight percent [8]. The crystallization process requires careful temperature control and slow cooling to promote proper crystal formation and exclude impurities [19].

Precipitation methods using anti-solvents provide an alternative purification approach that minimizes exposure to potentially reactive conditions [19]. The addition of aliphatic hydrocarbons such as pentane to solutions of the pentafluorophenyl ester in polar solvents induces precipitation of the desired product while leaving impurities in solution [19]. This method proves particularly effective for removing unreacted starting materials and coupling byproducts [19].

| Purification Method | Purity (%) | Recovery (%) | Decomposition Risk |

|---|---|---|---|

| Silica Gel Chromatography | 85-90 | 70-80 | High |

| Neutral Alumina Chromatography | 92-95 | 75-85 | Moderate |

| Crystallization (Ethyl Acetate/Hexane) | 98-99 | 85-92 | Low |

| Precipitation (Pentane) | 95-97 | 80-88 | Low |

Side Reactions and Impurity Profiling (e.g., Fluorenylmethyloxycarbonyl-β-Alanine-Hydroxyl Formation)

The synthesis of fluorenylmethyloxycarbonyl-β-alanine-pentafluorophenyl ester is accompanied by several well-characterized side reactions that lead to the formation of specific impurities requiring detailed profiling and analytical characterization [3] [4] [23]. The most significant side reaction involves the formation of fluorenylmethyloxycarbonyl-β-alanine-hydroxyl through a complex mechanism involving deprotonation, elimination, and Lossen-type rearrangement reactions [3] [4].

Fluorenylmethyloxycarbonyl-β-Alanine-Hydroxyl Formation Mechanism

Research has conclusively demonstrated that fluorenylmethyloxycarbonyl-N-hydroxysuccinimide serves as the primary source of fluorenylmethyloxycarbonyl-β-alanine-hydroxyl impurity formation [3] [4]. The mechanism involves multiple deprotonation and elimination steps followed by a Lossen-type rearrangement as the key sequence [3]. The process initiates with nucleophilic attack on the fluorenylmethyloxycarbonyl-N-hydroxysuccinimide reagent, leading to formation of an unstable intermediate that undergoes rearrangement to produce β-alanine derivatives [4].

The formation of fluorenylmethyloxycarbonyl-β-alanine-hydroxyl has been observed across various reactions employing fluorenylmethyloxycarbonyl-N-hydroxysuccinimide, appearing either in the reaction mixture or as contamination of the crude product [3]. This impurity formation incurs significant costs and yield reductions during purification of fluorenylmethyloxycarbonyl-amino acid derivatives [3]. The reaction requires basic environmental conditions, with the impurity formation being mandatory under such circumstances [4].

Dipeptide Formation and Oligomerization

Side reactions during fluorenylmethyloxycarbonyl protection lead to formation of dipeptide and oligopeptide impurities through acylation of unreacted amino acid by the already formed fluorenylmethyloxycarbonyl-amino acid [23] [24]. These impurities arise from reaction of reagents used to introduce the fluorenylmethyloxycarbonyl group with the already formed fluorenylmethyloxycarbonyl-amino acid, leading to double insertion of the target amino acid [23].

The mechanism involves formation of mixed anhydrides that possess sufficient stability due to their extreme hydrophobicity, allowing acylation of unreacted amino acid to occur even under aqueous-organic conditions [22]. The presence of these dipeptide impurities leads to insertion of additional amino acid residues during peptide synthesis, which cannot be tolerated for pharmaceutical applications [9].

| Impurity Type | Formation Mechanism | Typical Level (%) | Analytical Method |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl-β-Alanine-Hydroxyl | Lossen Rearrangement | 1-5 | High Performance Liquid Chromatography |

| Dipeptide Formation | Mixed Anhydride | 0.1-1.0 | High Performance Liquid Chromatography |

| Free β-Alanine | Incomplete Protection | 0.1-0.2 | Gas Chromatography |

| Acetate Contamination | Solvent Impurity | 0.01-0.02 | Ion Chromatography |

Enantiomeric Impurities and Quality Control

Standard High Performance Liquid Chromatography columns cannot separate between D- and L-amino acids, necessitating specialized analytical methods for enantiomeric impurity detection [23] [24]. Small amounts of enantiomeric impurities in fluorenylmethyloxycarbonyl-amino acids significantly impact the quality of target peptides, with enantiomeric purity requirements exceeding ninety-nine point eight percent for pharmaceutical applications [23].

The formation of enantiomeric impurities occurs through racemization processes during synthesis, particularly under basic conditions or elevated temperatures [25]. Specialized analytical methods including chiral High Performance Liquid Chromatography and capillary electrophoresis have been developed for accurate quantification of these impurities [25]. Quality control specifications require comprehensive impurity profiling including all amino acid-related impurities quantified to levels below zero point one percent [23].

Analytical Characterization Methods

Comprehensive impurity profiling requires multiple analytical techniques to identify and quantify all potential side products formed during synthesis [26]. High Performance Liquid Chromatography with ultraviolet detection represents the primary analytical method for major impurity identification, while mass spectrometry provides structural confirmation of unknown impurities [26]. The use of characterized standards for all amino acid-related impurities enables accurate quantification and ensures product quality [23].

The amide bond formation mechanism involving Fmoc-β-alanine pentafluorophenyl ester proceeds through a nucleophilic acyl substitution pathway characterized by distinct activation steps. The pentafluorophenyl group serves as an exceptionally effective leaving group due to its electron-withdrawing properties, which stabilize the departing phenoxide anion through resonance delocalization across the aromatic ring [1] [2].

The activation pathway begins with the nucleophilic attack of the amino group on the carbonyl carbon of the pentafluorophenyl ester. This initial step forms a tetrahedral intermediate, which is stabilized by the electron-withdrawing nature of the pentafluorophenyl group. The intermediate subsequently collapses through elimination of the pentafluorophenoxide leaving group, yielding the desired amide bond [3] [4].

Electrochemical studies have revealed that the pentafluorophenyl group can be activated through oxidation-induced electrophilicity enhancement. Novel reactivity patterns emerge when the oxidation state of pentafluorophenol is modulated, leveraging both its native oxygen-nucleophilicity and latent carbon-electrophilicity to promote nucleophilic aromatic substitution followed by acyl substitution [1].

| Activation Parameter | Optimal Value | Efficiency (%) |

|---|---|---|

| Temperature | 25°C | 96-98 |

| Solvent System | DCM/DMF (1:1) | >99 |

| Base | 2,4,6-Trimethylpyridine | 97-99 |

| Reaction Time | 15-30 minutes | 98 |

The mechanistic pathway demonstrates superior performance compared to traditional coupling methods. The pentafluorophenyl ester shows three times higher reactivity than standard hydroxybenzotriazole esters, with coupling rates completing in 15-30 minutes versus 45-60 minutes for alternative activating groups . This enhanced reactivity stems from the combination of the electron-deficient aromatic ring and the optimal leaving group ability of the pentafluorophenoxide anion.

Role of Pentafluorophenyl Leaving Groups in Coupling Efficiency

The pentafluorophenyl leaving group represents a critical component in determining coupling efficiency through its unique electronic and steric properties. The five fluorine substituents create a highly electron-deficient aromatic system with a leaving group pKa of 5.4, making it one of the most effective leaving groups in peptide coupling chemistry [6] [7].

Comparative kinetic studies demonstrate that the pentafluorophenyl ester exhibits superior reactivity compared to other active esters. The relative reactivity order follows: pentachlorophenyl (120) > pentafluorophenyl (100) > N-hydroxysuccinimide (85) > tetrafluorophenyl (75) > trifluorophenyl (60) > p-nitrophenyl (25) [7]. This reactivity pattern correlates directly with the electron-withdrawing capacity of the leaving group and its ability to stabilize the departing anion.

The hydrolysis resistance of pentafluorophenyl esters provides a significant advantage in coupling reactions. While N-hydroxysuccinimide esters undergo rapid hydrolysis with a half-life of 4 hours at pH 8.0, pentafluorophenyl esters maintain stability for 24 hours under identical conditions [4]. This enhanced stability allows for more controlled reaction conditions and reduces competing hydrolysis pathways that can decrease coupling yields.

| Leaving Group | pKa | Rate Constant (M⁻¹s⁻¹) | Hydrolysis Half-life (pH 8.0) |

|---|---|---|---|

| Pentafluorophenyl | 5.4 | 0.68 | 24 hours |

| N-Hydroxysuccinimide | 6.0 | 0.42 | 4 hours |

| p-Nitrophenyl | 7.1 | 0.15 | 48 hours |

| Tetrafluorophenyl | 5.8 | 0.51 | 12 hours |

The mechanism of leaving group departure involves initial formation of the tetrahedral intermediate, followed by rate-determining collapse to expel the pentafluorophenoxide anion. The electron-withdrawing fluorine atoms facilitate this process by stabilizing the negative charge developed on the departing oxygen atom through inductive effects and resonance stabilization [2] [3].

Racemization Suppression Mechanisms During Peptide Elongation

Racemization suppression represents a critical advantage of Fmoc-β-alanine pentafluorophenyl ester in peptide synthesis applications. The pre-activated nature of the pentafluorophenyl ester significantly reduces racemization compared to in situ activation methods, achieving racemization levels as low as 0.1% versus 3.2% for traditional carbodiimide-mediated coupling [8] [9].

The mechanism of racemization suppression involves multiple factors. First, the pre-activated ester eliminates the need for extended activation periods that can lead to oxazolone formation, a key intermediate in racemization pathways. Second, the rapid coupling kinetics of pentafluorophenyl esters minimizes the lifetime of reactive intermediates prone to epimerization [8] [10].

Copper(II) chloride has been demonstrated as an exceptionally effective racemization-suppressing additive when used with pentafluorophenyl esters. The copper salt prevents oxazolone formation through coordination with the carbonyl oxygen, maintaining the stereochemical integrity of the amino acid residue. Studies show that copper(II) chloride addition reduces racemization to undetectable levels (<0.1%) even in challenging coupling systems [11] [12].

| Coupling System | Racemization (%) | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| Fmoc-β-Ala-OPfp | 0.1 | 15 | 98 |

| Fmoc-β-Ala-OSu | 0.8 | 30 | 92 |

| Fmoc-β-Ala-OH + DCC | 3.2 | 120 | 85 |

| Fmoc-β-Ala-OH + HATU | 0.4 | 45 | 94 |

The stereochemical retention mechanism involves the formation of a stable acyl-enzyme intermediate that prevents α-carbon deprotonation. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the acyl carbon while simultaneously reducing the acidity of the α-hydrogen, thereby suppressing enolate formation that leads to racemization [10] [13].

Recent advances in thiol-labile protecting groups have further enhanced racemization suppression. The 2,4-dinitro-6-phenyl-benzene sulfenyl group, when combined with pentafluorophenyl activation, achieves complete suppression of α-carbon racemization through alternative mechanistic pathways that avoid oxazolone intermediate formation [10] [13].

Comparative Analysis with Other Active Esters (e.g., Succinimidyl Esters)

The comparative analysis of Fmoc-β-alanine pentafluorophenyl ester versus N-hydroxysuccinimide esters reveals significant differences in reactivity, stability, and synthetic utility. Pentafluorophenyl esters demonstrate superior performance across multiple critical parameters essential for efficient peptide synthesis [6] [14].

Kinetic studies comparing aminolysis rates between pentafluorophenyl and N-hydroxysuccinimide esters show markedly different reaction profiles. Using pseudo-first-order kinetics models, pentafluorophenyl esters achieve rate constants of 2.46 × 10⁻¹ s⁻¹ with primary amines, while N-hydroxysuccinimide esters exhibit significantly lower values of 3.49 × 10⁻³ s⁻¹ under identical conditions [14].

The hydrolysis susceptibility represents a critical differentiating factor. N-hydroxysuccinimide esters undergo rapid base-catalyzed hydrolysis with increasing pH, while pentafluorophenyl esters maintain stability across a broader pH range. This enhanced stability translates to improved coupling yields and reduced side product formation [4] [15].

| Property | PFP Ester | NHS Ester | Advantage |

|---|---|---|---|

| Reactivity | Very High | High | 1.6× faster |

| Hydrolysis Resistance | Excellent | Poor | 6× more stable |

| Racemization Suppression | 0.1% | 0.8% | 8× reduction |

| Coupling Efficiency | 95% | 88% | 7% improvement |

| Storage Stability | Good | Moderate | Extended shelf life |

The mechanistic differences extend to the nature of the leaving groups and their departure mechanisms. The pentafluorophenoxide anion benefits from extensive fluorine-mediated stabilization through both inductive and resonance effects, while the N-hydroxysuccinimide leaving group relies primarily on the electron-withdrawing capacity of the adjacent carbonyl groups [6] [16].

Temperature dependence studies reveal that pentafluorophenyl esters exhibit moderate temperature sensitivity with an activation energy of 45.2 kJ/mol, compared to 52.1 kJ/mol for N-hydroxysuccinimide esters. This lower activation barrier contributes to the enhanced reactivity observed at ambient temperatures [7].

The substrate scope compatibility also differs significantly between the two active ester types. Pentafluorophenyl esters demonstrate excellent compatibility with sterically hindered amino acids and aromatic substrates, while N-hydroxysuccinimide esters show reduced efficiency with bulky coupling partners [14] [17].